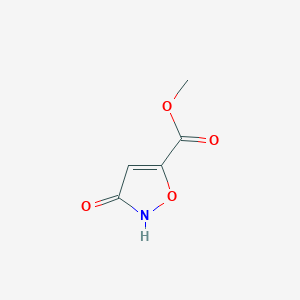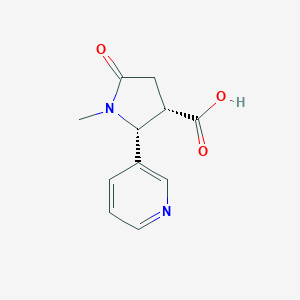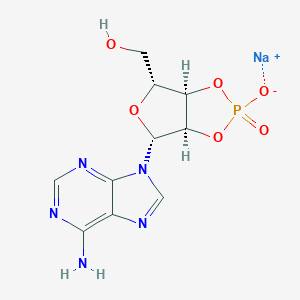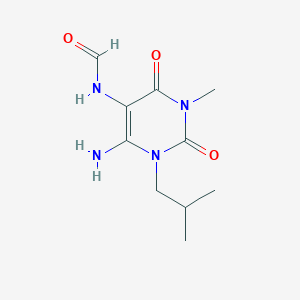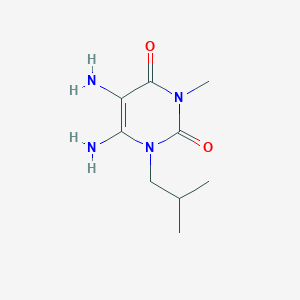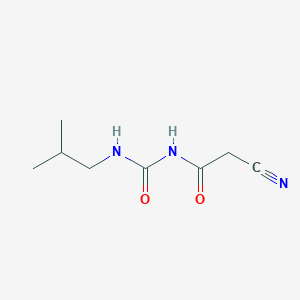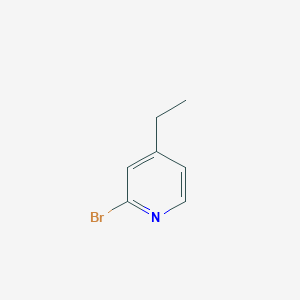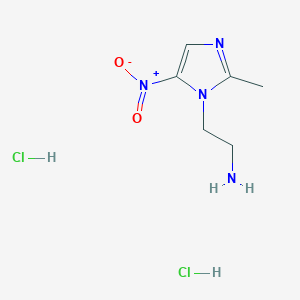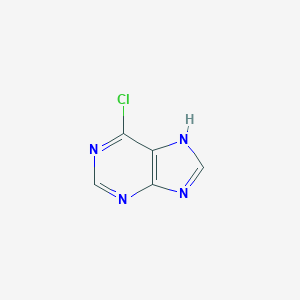
Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate
Overview
Description
Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is a chemical compound that likely belongs to the class of organophosphonates . Organophosphonates are widely used in various fields, including organic synthesis, pharmaceutical development, and pesticide formulation.
Synthesis Analysis
While specific synthesis methods for Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate are not available, similar compounds are often synthesized using palladium-catalyzed α, β-homodiarylation of vinyl esters .Scientific Research Applications
DNA Polymerization
Triethyl 3-Methyl-4-phosphonocrotonate is used as a reactant for iminodipropionic acid as a leaving group for DNA polymerization by HIV-1 reverse transcriptase . This application is crucial in the field of genetic engineering and biotechnology.
GPR40 Agonist Synthesis
This compound is used in the synthesis of orally bioavailable GPR40 agonists . GPR40 is a receptor that plays a significant role in the regulation of insulin secretion, making this application important in diabetes research.
Preparation of mGlu4R Agonists
Triethyl 3-Methyl-4-phosphonocrotonate is used in the preparation of mGlu4R agonists . mGlu4R is a receptor involved in the modulation of neurotransmission in the central nervous system. This application has implications in the treatment of neurological disorders.
Synthesis of Fluoroketone Inhibitors
This compound is used in the synthesis of fluoroketone inhibitors of group VIA calcium-independent phospholipase A2 . This enzyme plays a role in inflammatory processes, so this application is relevant in the development of anti-inflammatory drugs.
C-C Bond Formation
Triethyl 3-Methyl-4-phosphonocrotonate is used in reactions involving C-C bond formation . This is a fundamental process in organic chemistry, making this compound useful in a wide range of synthetic applications.
Preparation of Bicyclodecenes and Oxabicyclodecenes
This compound is used as a reactant for the preparation of bicyclodecenes and oxabicyclodecenes via intramolecular [4 + 3]-cycloaddition . These structures are common in natural products and pharmaceuticals, making this application important in drug discovery and development.
Safety and Hazards
Mechanism of Action
Target of Action
Triethyl 3-Methyl-4-phosphonocrotonate, also known as Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate, is primarily used in the synthesis of potent insect growth regulators . This suggests that its primary targets are likely to be specific enzymes or receptors involved in insect growth and development.
Biochemical Pathways
Triethyl 3-Methyl-4-phosphonocrotonate is also used in the synthesis of retinoic acids . Retinoic acids are involved in a variety of biochemical pathways, including cell growth, differentiation, and apoptosis. Therefore, it’s possible that this compound could indirectly affect these pathways through its role in the synthesis of retinoic acids.
Pharmacokinetics
It is soluble in chloroform , which suggests that it may be well-absorbed in organisms due to its lipophilic nature.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Triethyl 3-Methyl-4-phosphonocrotonate. For instance, its stability may be affected by temperature, as it is recommended to be stored at -80°C . Furthermore, its efficacy could be influenced by the presence of other chemicals in the environment that may interact with it.
properties
IUPAC Name |
ethyl (E)-4-diethoxyphosphoryl-3-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21O5P/c1-5-14-11(12)8-10(4)9-17(13,15-6-2)16-7-3/h8H,5-7,9H2,1-4H3/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKGPUSERILONW-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)CP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/CP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Triethyl 3-Methyl-4-phosphonocrotonate in the synthesis of trans-retinoic-11-3H acid?
A1: Triethyl 3-Methyl-4-phosphonocrotonate acts as a reagent in a crucial condensation reaction with Trans-ionylidineacetaldehyde-1-3H. This reaction forms the basis for constructing the carbon skeleton of the retinoic acid derivative. Following the condensation, a saponification reaction occurs, converting the resulting retinoic ethyl ester (8) into trans-retinoic-11-3H acid (9) [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



